molecular formula C3H5ClFNO2S B2570385 3-Fluoroazetidine-1-sulfonyl chloride CAS No. 1411940-38-9

3-Fluoroazetidine-1-sulfonyl chloride

Cat. No.: B2570385
CAS No.: 1411940-38-9
M. Wt: 173.59
InChI Key: JEKYPSBYOIWXGU-UHFFFAOYSA-N
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Description

3-Fluoroazetidine-1-sulfonyl chloride is a useful research compound. Its molecular formula is C3H5ClFNO2S and its molecular weight is 173.59. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoroazetidine-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoroazetidine-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoroazetidine-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClFNO2S/c4-9(7,8)6-1-3(5)2-6/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKYPSBYOIWXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1411940-38-9
Record name 3-fluoroazetidine-1-sulfonyl chloride
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Foundational & Exploratory

The Advent of a Key Building Block: A Technical Guide to 3-Fluoroazetidine-1-Sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties.[1] Small, strained ring systems, such as azetidines, are also highly sought-after motifs for their ability to impart three-dimensionality and novel pharmacological profiles.[2][3] The convergence of these two strategies in the form of 3-fluoroazetidine derivatives has provided a valuable class of building blocks for drug discovery. This technical guide delves into the synthesis, characterization, and scientific rationale behind a particularly useful reagent: 3-fluoroazetidine-1-sulfonyl chloride. While a singular "discovery" event is not documented, its emergence is a logical and significant step in the evolution of fluorinated scaffolds for pharmaceutical research.

The Rationale: Why 3-Fluoroazetidine-1-Sulfonyl Chloride is a Valuable Tool

The utility of 3-fluoroazetidine-1-sulfonyl chloride stems from the synergistic effects of its constituent parts: the azetidine ring, the fluorine substituent, and the sulfonyl chloride handle.

  • The Azetidine Core: This four-membered nitrogen heterocycle is a bioisostere for more common saturated rings like piperidine and morpholine.[4] Its strained nature can lead to unique reactivity and conformational constraints, which can be exploited to enhance binding to biological targets.[2]

  • The Fluorine Atom: The introduction of fluorine can have profound effects on a molecule's properties.[1] In the 3-position of the azetidine ring, it can:

    • Modulate pKa: The electron-withdrawing nature of fluorine lowers the basicity of the azetidine nitrogen, which can be crucial for optimizing a drug's ionization state at physiological pH.[5]

    • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.

    • Improve Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets.

    • Increase Lipophilicity: In some contexts, fluorine can increase a molecule's ability to cross cell membranes.

  • The Sulfonyl Chloride Group: This functional group is a versatile electrophile for the synthesis of sulfonamides, which are a prominent class of functional groups in approved drugs. The sulfonyl chloride allows for the facile coupling of the 3-fluoroazetidine motif to a wide range of primary and secondary amines, enabling the rapid generation of diverse compound libraries.[6][7]

Synthetic Strategy: A Plausible Pathway to 3-Fluoroazetidine-1-Sulfonyl Chloride

The synthesis of 3-fluoroazetidine-1-sulfonyl chloride can be logically approached in two key stages: the formation of the 3-fluoroazetidine core, followed by the installation of the sulfonyl chloride group.

Synthesis of the 3-Fluoroazetidine Core

A common precursor for this building block is 3-fluoroazetidine hydrochloride.[8][9][10] A plausible synthetic route to this intermediate, inspired by methodologies for related compounds, is outlined below.[11]

Synthetic_Pathway_to_3-Fluoroazetidine_Hydrochloride start 1,3-dichloro-2-propanol step1 Epichlorohydrin start->step1 NaOH step2 1-benzylazetidin-3-ol step1->step2 Benzylamine step3 1-benzyl-3-fluoroazetidine step2->step3 DAST or Deoxofluor step4 3-Fluoroazetidine step3->step4 H2, Pd/C end_product 3-Fluoroazetidine Hydrochloride step4->end_product HCl

Caption: A plausible synthetic route to 3-fluoroazetidine hydrochloride.

Installation of the Sulfonyl Chloride Group

With 3-fluoroazetidine hydrochloride in hand, the final step is the introduction of the sulfonyl chloride moiety. This is typically achieved by reacting the secondary amine with sulfuryl chloride (SO₂Cl₂) in the presence of a base to neutralize the HCl generated during the reaction.

Final_Synthesis_Step start 3-Fluoroazetidine Hydrochloride step1 3-Fluoroazetidine (free base) start->step1 Base (e.g., aq. NaOH) end_product 3-Fluoroazetidine-1-sulfonyl chloride step1->end_product SO2Cl2, Base (e.g., Triethylamine) Dichloromethane

Caption: Final step in the synthesis of 3-fluoroazetidine-1-sulfonyl chloride.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet scientifically grounded, protocol for the synthesis of 3-fluoroazetidine-1-sulfonyl chloride.

Step 1: Liberation of 3-Fluoroazetidine Free Base

  • To a stirred suspension of 3-fluoroazetidine hydrochloride (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add a 2 M aqueous solution of sodium hydroxide (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and use the resulting solution directly in the next step.

Step 2: Sulfonylation

  • Cool the DCM solution of 3-fluoroazetidine to 0 °C under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution.

  • In a separate flask, dissolve sulfuryl chloride (1.1 eq) in DCM (2 volumes).

  • Add the sulfuryl chloride solution dropwise to the 3-fluoroazetidine solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-fluoroazetidine-1-sulfonyl chloride.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Property Value Reference
CAS Number 1411940-38-9[12][13][14]
Molecular Formula C₃H₅ClFNO₂S[12][14]
Molecular Weight 173.59 g/mol [14]
Appearance Solid[12][13]
Purity Typically ≥97%[12][13][14]
Storage Conditions Inert atmosphere, 2-8°C[12][13]
InChI Key JEKYPSBYOIWXGU-UHFFFAOYSA-N[12][13]

Expected Spectroscopic Data:

  • ¹H NMR: Resonances corresponding to the diastereotopic protons of the azetidine ring, with splitting patterns influenced by both geminal and vicinal couplings, as well as coupling to the fluorine atom.

  • ¹⁹F NMR: A characteristic signal for the single fluorine atom, likely a multiplet due to coupling with the adjacent protons.

  • ¹³C NMR: Three distinct signals for the carbon atoms of the azetidine ring, with the carbon bearing the fluorine showing a large one-bond C-F coupling constant.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated exact mass, along with a characteristic isotopic pattern for the presence of chlorine and sulfur.

Conclusion and Future Outlook

3-Fluoroazetidine-1-sulfonyl chloride represents a valuable and versatile building block for medicinal chemistry. Its synthesis, while not attributed to a single "discovery," is a logical outcome of the ongoing demand for novel, three-dimensional, and fluorinated scaffolds in drug discovery. The ability to readily introduce the 3-fluoroazetidine motif via a stable yet reactive sulfonyl chloride handle provides chemists with a powerful tool for the rapid diversification of lead compounds. As the quest for new therapeutics with improved properties continues, the importance and application of reagents like 3-fluoroazetidine-1-sulfonyl chloride are poised to grow.

References

  • A. de la Torre, D. J. T. O'Mahony, M. A. T. Ali, A. K. K. V. Poddutoori, M. G. McLaughlin, Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle, RSC, 2021.
  • R. I. Rodríguez, V. Corti, L. Rizzo, L.
  • 3-FLUOROAZETIDINE HYDROCHLORIDE | 617718-46-4, ChemicalBook.
  • A. K. Verma, R. Patel, S. Kumar, Recent advances in synthetic facets of immensely reactive azetidines, RSC, 2017.
  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives, ResearchG
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorin
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery, ACS Public
  • 3-Fluoroazetidine-1-sulfonyl chloride | 1411940-38-9, Sigma-Aldrich.
  • 3-Fluoroazetidine Hydrochloride | 617718-46-4, Tokyo Chemical Industry Co., Ltd..
  • 3-Fluoroazetidine-1-sulfonyl chloride | 1411940-38-9, Sigma-Aldrich.
  • The synthetic method of 3 fluoro azetidine derivatives, Google P
  • 3-Fluoroazetidine | C3H6FN | CID 3603542, PubChem, NIH.
  • 3-fluoroazetidine-1-sulfonyl chloride 97% | CAS: 1411940-38-9, AChemBlock.
  • Synthesis of sulfonyl chloride substr
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery, Imperial College London, 2024.
  • 3-Fluoroazetidine Hydrochloride CAS 617718-46-4, Shandong Minglang Chemical Co., Ltd.
  • 3-FLUOROAZETIDINE HYDROCHLORIDE(617718-46-4) 1H NMR spectrum, ChemicalBook.
  • S. M. P. Jean-Pierre, Applications of Fluorine in Medicinal Chemistry, PubMed, 2015.
  • M. J. G. F. Angel, J. G. O. de la Concepción, M. A. V. T. de la Rosa, Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4, Wiley Online Library.
  • M. J. G. F. Angel, J. G. O. de la Concepción, M. A. V. T. de la Rosa, Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4, Wiley Online Library.
  • 3-Fluoroazetidine hydrochloride | 617718-46-4, Sigma-Aldrich.
  • 3-Fluoroazetidine (hydrochloride) | 617718-46-4, Sigma-Aldrich.

Sources

An In-Depth Technical Guide to the Electrophilicity of 3-Fluoroazetidine-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of Strained Rings in Medicinal Chemistry

The incorporation of small, strained ring systems like azetidines into drug candidates has become a prominent strategy in modern medicinal chemistry.[1][2] These four-membered nitrogen-containing heterocycles offer a unique combination of properties, including a high degree of sp³ character, conformational rigidity, and improved physicochemical properties such as solubility and metabolic stability.[2] The inherent ring strain of azetidines also imparts distinct reactivity, making them valuable scaffolds for accessing novel chemical space.[1] This guide focuses on a particularly intriguing and reactive member of this class: 3-fluoroazetidine-1-sulfonyl chloride. By dissecting its electronic structure, reactivity, and applications, we aim to provide a comprehensive resource for researchers leveraging this powerful building block in drug discovery.

Structural and Electronic Landscape of 3-Fluoroazetidine-1-sulfonyl Chloride

1.1. Synthesis and Characterization

The synthesis of 3-fluoroazetidine derivatives often involves the fluorination of a corresponding hydroxyl precursor. A common method utilizes diethylaminosulfur trifluoride (DAST) to convert a 3-hydroxyazetidine derivative to the desired 3-fluoroazetidine.[3] Subsequent reaction with a sulfonylating agent, such as sulfuryl chloride, would then yield the target 3-fluoroazetidine-1-sulfonyl chloride.

The resulting compound is a solid at room temperature and should be stored under an inert atmosphere at low temperatures (2-8°C) to maintain its stability. Its identity and purity can be confirmed through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The key structural features are the four-membered azetidine ring, a fluorine atom at the 3-position, and a sulfonyl chloride group attached to the nitrogen atom.[4]

Table 1: Physicochemical Properties of 3-Fluoroazetidine-1-sulfonyl Chloride

PropertyValueSource
CAS Number 1411940-38-9[4][5]
Molecular Formula C₃H₅ClFNO₂S[4][5]
Molecular Weight 173.59 g/mol [4]
Appearance Solid
Purity Typically ≥97%[4]

1.2. The Interplay of Inductive Effects: A Highly Electrophilic Sulfur Center

The electrophilicity of 3-fluoroazetidine-1-sulfonyl chloride is a direct consequence of the powerful electron-withdrawing effects of its constituent functional groups. This can be understood by considering the following factors:

  • The Sulfonyl Group (-SO₂-): The two oxygen atoms double-bonded to the sulfur atom create a significant electron deficit on the sulfur, making it inherently electrophilic.

  • The Chlorine Atom (-Cl): As a halogen, chlorine is highly electronegative and further withdraws electron density from the sulfur atom through a strong inductive effect.

  • The 3-Fluoroazetidine Ring: The fluorine atom at the 3-position is the most electronegative element and exerts a potent electron-withdrawing inductive effect that propagates through the azetidine ring to the nitrogen atom. This, in turn, pulls electron density away from the sulfonyl group, further enhancing the electrophilicity of the sulfur center.

This confluence of inductive effects renders the sulfur atom of the sulfonyl chloride group highly susceptible to nucleophilic attack.

Reactivity Profile: A Versatile Electrophile for Amine Functionalization

The primary mode of reactivity for 3-fluoroazetidine-1-sulfonyl chloride is the nucleophilic substitution at the sulfur center by a wide range of nucleophiles, most notably primary and secondary amines. This reaction, known as sulfonylation, results in the formation of stable sulfonamides and is a cornerstone of medicinal chemistry for introducing the sulfonyl moiety into drug candidates.[6][7]

2.1. The Sulfonylation Reaction: Mechanism and Scope

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent expulsion of the chloride leaving group yields the corresponding sulfonamide.

Sulfonylation_Mechanism cluster_reactants Reactants cluster_transition_state Tetrahedral Intermediate cluster_products Products R2NH R₂NH Intermediate [Intermediate] R2NH->Intermediate Nucleophilic Attack SulfonylChloride 3-Fluoroazetidine-1-sulfonyl Chloride SulfonylChloride->Intermediate Sulfonamide 3-Fluoroazetidine-1-sulfonamide Intermediate->Sulfonamide Chloride Elimination HCl HCl Intermediate->HCl

Caption: Generalized mechanism of sulfonylation.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloric acid byproduct. The versatility of this reaction allows for the coupling of 3-fluoroazetidine-1-sulfonyl chloride with a diverse array of amines, enabling the synthesis of large libraries of novel sulfonamides for structure-activity relationship (SAR) studies.

2.2. Alternative Reactivity: The Emergence of Defluorosulfonylation (deFS)

Recent research on related azetidine sulfonyl fluorides has unveiled an alternative and intriguing reaction pathway known as defluorosulfonylation (deFS).[8] Under mild thermal activation (e.g., 60 °C) in polar solvents, these compounds can undergo the extrusion of the SO₂F⁻ group to generate a reactive azetidinyl carbocation.[8][9] This carbocation can then be trapped by various nucleophiles.

While this reactivity has been primarily demonstrated for sulfonyl fluorides, it is plausible that 3-fluoroazetidine-1-sulfonyl chloride could exhibit similar behavior under specific conditions, particularly with less nucleophilic partners where the sulfonylation pathway is disfavored. This potential dual reactivity adds another layer of complexity and opportunity for synthetic chemists.

Experimental Protocols: Harnessing the Electrophilicity in Practice

3.1. General Protocol for the Synthesis of 3-Fluoroazetidine-1-sulfonamides

This protocol provides a standardized, step-by-step methodology for the reaction of 3-fluoroazetidine-1-sulfonyl chloride with a primary or secondary amine.

Materials:

  • 3-Fluoroazetidine-1-sulfonyl chloride

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine and dissolve it in the chosen anhydrous solvent.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

  • Addition of Base: Add the non-nucleophilic base (TEA or DIPEA) to the amine solution and stir for 5-10 minutes.

  • Addition of Electrophile: In a separate flask, dissolve the 3-fluoroazetidine-1-sulfonyl chloride in the same anhydrous solvent. Add this solution dropwise to the cooled amine/base mixture over a period of 15-30 minutes. The slow addition helps to maintain the reaction temperature and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 3-fluoroazetidine-1-sulfonamide.

Experimental_Workflow Setup 1. Reaction Setup (Amine in Anhydrous Solvent) Cooling 2. Cool to 0 °C Setup->Cooling AddBase 3. Add Base (TEA/DIPEA) Cooling->AddBase AddElectrophile 4. Add 3-Fluoroazetidine-1-sulfonyl Chloride Solution AddBase->AddElectrophile Monitor 5. Reaction Monitoring (TLC) AddElectrophile->Monitor Workup 6. Aqueous Workup and Extraction Monitor->Workup Purification 7. Drying, Concentration, and Purification Workup->Purification Product Pure 3-Fluoroazetidine-1-sulfonamide Purification->Product

Caption: Standard workflow for sulfonamide synthesis.

Applications in Drug Discovery and Beyond

The 3-fluoroazetidine-1-sulfonyl chloride building block is a valuable tool for medicinal chemists seeking to introduce the 3-fluoroazetidine motif into their molecules. The resulting sulfonamides often exhibit improved pharmacokinetic properties, including enhanced metabolic stability and receptor selectivity.[2] The conformational constraint imposed by the azetidine ring can also lead to more favorable binding interactions with biological targets.[1]

Furthermore, the sulfonyl group itself is a common pharmacophore found in numerous approved drugs.[6][7] The combination of the 3-fluoroazetidine ring and the sulfonyl linkage provides a unique and desirable structural element for the design of novel therapeutics across a range of disease areas, including oncology, infectious diseases, and inflammation.[2]

Conclusion: A Powerful and Versatile Electrophile

3-Fluoroazetidine-1-sulfonyl chloride stands out as a highly electrophilic and versatile building block for drug discovery and organic synthesis. Its reactivity is dominated by the powerful electron-withdrawing effects of the sulfonyl group, the chlorine atom, and the 3-fluoroazetidine ring, making it an excellent substrate for sulfonylation reactions with a wide variety of amines. The potential for alternative reactivity pathways, such as defluorosulfonylation, further expands its synthetic utility. As the demand for novel, sp³-rich scaffolds in medicinal chemistry continues to grow, 3-fluoroazetidine-1-sulfonyl chloride is poised to play an increasingly important role in the development of next-generation therapeutics.

References

  • Symes, O. L., Ishikura, H., Begg, C. S., Rojas, J. J., Speller, H. A., Cherk, A. M., ... & Bull, J. A. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). ACS Publications. [Link]

  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google P
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Bar-Zeev, Y., Gartsman, I., & Pappo, D. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18239. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Synthesis of sulfonyl chloride substr
  • 1411940-38-9 | 3-fluoroazetidine-1-sulfonyl chloride. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Semantic Scholar. [Link]

  • Bar-Zeev, Y., Gartsman, I., & Pappo, D. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]

Sources

Methodological & Application

Application Note: 3-Fluoroazetidine-1-Sulfonyl Chloride as a Covalent Probe

Author: BenchChem Technical Support Team. Date: February 2026


-amino), Tyrosine (phenol), Serine (hydroxyl)

Abstract

This guide details the application of 3-fluoroazetidine-1-sulfonyl chloride (3-FAz-SO2Cl) as a covalent fragment probe for assessing the ligandability of nucleophilic residues, specifically Lysine and Tyrosine, in protein targets. Unlike traditional reversible binders, this probe utilizes a sulfonyl chloride warhead to form irreversible sulfonamide or sulfonate adducts. The 3-fluoroazetidine scaffold provides a rigid, distinct vector with reduced lipophilicity compared to standard phenyl-sulfonyl probes, making it a "privileged fragment" for exploring novel chemical space in drug discovery. This protocol covers probe preparation, protein labeling, and mass spectrometry (MS)-based validation.[1]

Introduction & Mechanism of Action

The Role of Sulfonyl Chlorides in Chemoproteomics

While sulfonyl fluorides (SuFEx chemistry) are often preferred for their stability, sulfonyl chlorides remain a critical tool in covalent fragment screening due to their high reactivity. They serve as "scouts" to identify accessible, nucleophilic Lysine and Tyrosine residues on a protein surface.

Why 3-Fluoroazetidine?

  • Rigidity: The azetidine ring restricts conformational freedom, reducing the entropic penalty of binding compared to flexible alkyl chains.

  • Metabolic Stability: The fluorine substitution at the C3 position blocks metabolic oxidation sites and modulates the pKa of the sulfonamide bond formed.

  • Vector Exploration: It probes a distinct steric volume compared to flat aromatic fragments, often fitting into smaller, sp3-rich pockets.

Reaction Mechanism

The probe functions via a nucleophilic substitution (


-like) mechanism at the sulfur atom.
  • Nucleophilic Attack: A nucleophilic residue (e.g., the

    
    -amino group of Lysine) attacks the electrophilic sulfur center.
    
  • Transition State: A trigonal bipyramidal transition state is formed.

  • Leaving Group Departure: The chloride ion (

    
    ) is displaced.
    
  • Adduct Formation: A stable sulfonamide (with Lysine) or sulfonate (with Tyrosine/Serine) covalent bond is established.

ReactionMechanism Probe 3-Fluoroazetidine-1-SO2Cl (Electrophile) TS Transition State [Pentacoordinate] Probe->TS + Protein Protein Protein-Lys-NH2 (Nucleophile) Protein->TS Product Protein-Lys-NH-SO2-Azetidine (Covalent Adduct) TS->Product - Cl Leaving HCl (Byproduct) TS->Leaving

Figure 1: Mechanism of covalent modification of a protein lysine residue by 3-fluoroazetidine-1-sulfonyl chloride.

Experimental Protocol

Materials & Reagents
ReagentSpecificationStorage
3-Fluoroazetidine-1-sulfonyl chloride >95% Purity (Enamine/Ambeed)-20°C, Desiccated (Critical)
DMSO Anhydrous (Sealed ampules)RT, Dark
Reaction Buffer 50 mM HEPES or PBS, pH 7.5–8.04°C
Quenching Reagent 5% Hydroxylamine or Ammonium BicarbonateRT
Trypsin Sequencing Grade-20°C
Probe Preparation (Critical Step)

Sulfonyl chlorides are highly moisture-sensitive and prone to rapid hydrolysis.

  • Equilibrate: Allow the probe vial to reach room temperature before opening to prevent condensation.

  • Solubilize: Dissolve the probe in anhydrous DMSO to a stock concentration of 50 mM .

    • Note: Do not store this stock. Prepare fresh immediately before use.

  • Dilute: Prepare a 10x working solution (e.g., 1 mM or 5 mM) in anhydrous DMSO just prior to addition.

Protein Labeling Workflow
Step 1: Incubation
  • Dilute the target protein to 10 µM in Reaction Buffer (pH 7.5).

    • Avoid: Tris buffer during labeling (primary amines in Tris will compete with the protein). Use HEPES or PBS.

  • Add the probe (from 10x stock) to the protein solution.

    • Screening Concentration: 100 µM (10-fold excess).

    • Titration: 10 µM – 500 µM for reactivity assessment.

  • Incubate for 30–60 minutes at Room Temperature (25°C).

Step 2: Quenching
  • Stop the reaction by adding Ammonium Bicarbonate (final conc. 50 mM) or Hydroxylamine (final conc. 10 mM).

  • Incubate for 10 minutes to scavenge unreacted sulfonyl chloride.

Step 3: Sample Processing for MS
  • Intact Protein MS: Desalt using Zeba spin columns or LC diversion valve. Inject directly onto C4 column.

  • Bottom-Up Proteomics:

    • Denature (8M Urea).

    • Reduce (DTT) and Alkylate (Iodoacetamide).

    • Dilute Urea to <2M.

    • Digest with Trypsin (1:50 enzyme:protein ratio) overnight at 37°C.

    • Desalt (C18 ZipTip) and lyophilize.

Data Analysis & Interpretation

Mass Spectrometry Parameters

When analyzing the data, search for the specific mass shift corresponding to the 3-fluoroazetidine-1-sulfonyl moiety.

ParameterValue
Formula Added

Monoisotopic Mass Shift +138.0024 Da
Target Residues Lysine (K), Tyrosine (Y), Serine (S)
Losses Chlorine (

) is lost during reaction.
Workflow Diagram

Workflow Prep 1. Probe Prep (Anhydrous DMSO) Incubate 2. Labeling (Protein + Probe, pH 7.5) Prep->Incubate Immediate Use Digest 3. Digestion (Trypsin/GluC) Incubate->Digest Quench & Denature MS 4. LC-MS/MS (Orbitrap/Q-TOF) Digest->MS Peptides Bioinf 5. Data Search (+138.0024 Da) MS->Bioinf Raw Data

Figure 2: Step-by-step experimental workflow for covalent fragment screening.

Troubleshooting Guide
  • No Labeling Observed:

    • Cause: Hydrolysis of the probe.

    • Fix: Ensure DMSO is anhydrous. Check probe integrity by LC-MS (infusion) before adding to protein.

    • Cause: pH too low.

    • Fix: Increase pH to 8.0 to deprotonate Lysine (

      
      -NH2).
      
  • Non-Specific Labeling (Smearing):

    • Cause: Probe concentration too high ("swamping").

    • Fix: Titrate down to 1:1 or 1:2 stoichiometry. Reduce incubation time.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. Link

  • Ábrányi-Balogh, P., et al. (2018). "Covalent labeling of proteins with sulfonyl chlorides: A study of reactivity and specificity." Chemistry – A European Journal, 24(1), 123-130.
  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6(5), 2650-2659. Link

  • Enamine Ltd. "Covalent Fragment Libraries: Sulfonyl Chlorides and Fluorides." Link

  • Ambeed. "Product: 3-Fluoroazetidine-1-sulfonyl chloride (CAS 1411940-38-9)." Link

Sources

Application Note: Lysine-Targeted Covalent Ligand Discovery using 3-Fluoroazetidine-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The renaissance of Targeted Covalent Inhibitors (TCIs) has expanded beyond cysteine-reactive acrylamides to "harder" nucleophiles, specifically Lysine .[1] While sulfonyl fluorides (SuFEx chemistry) are preferred for late-stage drug candidates due to metabolic stability, sulfonyl chlorides remain indispensable tools in early-stage Fragment-Based Drug Discovery (FBDD) and Chemoproteomic Profiling .

This guide details the application of 3-fluoroazetidine-1-sulfonyl chloride (CAS: 1411940-38-9) as a privileged covalent fragment. The 3-fluoroazetidine moiety offers a distinct pharmacokinetic profile—low lipophilicity (


), metabolic stability, and a defined vector for exploring sub-pockets—while the sulfonyl chloride "warhead" serves as a highly reactive electrophilic trap for identifying ligandable lysine residues (

-NH

) on "undruggable" protein surfaces.

Technical Profile & Mechanism of Action

The Molecule: 3-Fluoroazetidine-1-sulfonyl Chloride[2]
  • Role: Covalent Fragment / Electrophilic Probe.[1][2][3]

  • Warhead: Sulfonyl Chloride (

    
    ).
    
  • Scaffold: Azetidine ring (4-membered nitrogen heterocycle).

  • Modification: 3-Fluoro substitution.

    • Effect: The fluorine atom lowers the pKa of the parent amine (modulating reactivity if released), creates a molecular dipole for specific electrostatic interactions, and induces ring puckering that can improve shape complementarity compared to planar rings.

Reaction Mechanism

The sulfonyl chloride undergoes nucleophilic substitution by the


-amino group of a non-catalytic Lysine residue. This reaction is irreversible, forming a stable sulfonamide  bond.

Note on Reactivity: Unlike sulfonyl fluorides, which require specific protein microenvironments (catalytic activation) to react, sulfonyl chlorides are intrinsically highly reactive. They are best used as probes to map accessible lysines. If a hit is found, the warhead is typically optimized to a less reactive species (e.g., sulfonyl fluoride or vinyl sulfone) for the final drug candidate.

ReactionMechanism Protein Protein Target (Lysine-NH2) TS Transition State (Tetrahedral) Protein->TS Nucleophilic Attack Probe 3-Fluoroazetidine-1- sulfonyl chloride Probe->TS Product Covalent Adduct (Sulfonamide Bond) TS->Product Cl- Departure Byproduct HCl (Released) TS->Byproduct

Figure 1: Mechanism of Lysine conjugation. The sulfonyl chloride electrophile reacts with the nucleophilic epsilon-amine of Lysine, releasing HCl and forming a stable sulfonamide adduct.

Protocol A: Covalent Fragment Screening (Gel-Based)

Objective: To determine if 3-fluoroazetidine-1-sulfonyl chloride binds covalently to the target protein.

Materials
  • Target Protein: Purified (>90%), in non-amine buffer (e.g., HEPES, PBS). Avoid Tris or Glycine buffers as they contain primary amines that will scavenge the probe.

  • Probe: 3-fluoroazetidine-1-sulfonyl chloride (100 mM stock in anhydrous DMSO). Prepare fresh.

  • Control: Unmodified Azetidine or Sulfonyl Fluoride analog (optional).

  • Quench Solution: 50 mM Tris-HCl, pH 8.0 (acts as a scavenger).

Experimental Workflow
  • Buffer Exchange: Ensure protein is in 50 mM HEPES (pH 7.5), 150 mM NaCl.

  • Incubation:

    • Dilute protein to 2 µM.

    • Add Probe to final concentrations of 10 µM, 50 µM, and 100 µM (maintain DMSO < 2%).

    • Incubate at Room Temperature for 30-60 minutes . Note: Sulfonyl chlorides hydrolyze rapidly (

      
       in minutes at pH 8); short incubation is preferred to capture kinetic hits.
      
  • Quenching: Add excess Tris-HCl buffer (50 mM final) and incubate for 10 mins to stop the reaction.

  • Readout (SDS-PAGE):

    • Run samples on SDS-PAGE.

    • Detection: If the probe is not fluorescent, this step is usually coupled with Intact Protein Mass Spectrometry (see Protocol B) or a competition assay with a known fluorescent probe.

Protocol B: Validation via Intact Protein LC-MS

Objective: To confirm the covalent modification and determine the stoichiometry of labeling.

Rationale

A covalent reaction results in a specific mass shift. For 3-fluoroazetidine-1-sulfonyl chloride (


, MW ~173.59), the chlorine is the leaving group.
  • Added Moiety: 3-fluoroazetidine-1-sulfonyl group (

    
    ).[4]
    
  • Expected Mass Shift: +138.14 Da per labeling event.

Step-by-Step Protocol
  • Reaction: Perform incubation as described in Protocol A.

  • Desalting: Remove excess hydrolyzed probe using Zeba™ Spin Desalting Columns (7K MWCO) or LC diversion.

  • LC-MS Analysis:

    • Column: C4 or C8 Reverse Phase (e.g., Agilent PLRP-S).

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Gradient: Rapid gradient (e.g., 5% to 90% B in 4 minutes) to minimize on-column hydrolysis of labile adducts (though sulfonamides are generally stable).

  • Data Deconvolution:

    • Deconvolute the raw charge envelope to zero-charge mass.

    • Calculate

      
      .
      
Data Interpretation Table
ObservationMass Shift (

)
InterpretationActionable Insight
No Shift 0 DaNo reaction.Target Lysine is inaccessible or pKa is too high.
Single Adduct +138 DaMono-labeling (Specific).High Priority Hit. Proceed to peptide mapping.
Multiple Adducts +276, +414 DaNon-specific labeling.Probe is too reactive or protein is unfolded. Titrate down concentration.
Wrong Shift +156 DaHydrolysis adduct?Check for non-covalent binding or matrix adducts.

Protocol C: Peptide Mapping (Binding Site Identification)

Objective: To identify which specific Lysine residue is modified.

  • Digestion:

    • Denature labeled protein (6M Urea).

    • Reduce (DTT) and Alkylate (Iodoacetamide).

    • Dilute Urea to <1M.

    • Add Trypsin (Protease). Note: Trypsin cleaves at Lys/Arg. If a Lysine is modified by the sulfonyl group, Trypsin will NOT cleave at that site (missed cleavage).

    • Alternative: Use Chymotrypsin or Glu-C to generate peptides containing the intact modified Lysine.

  • LC-MS/MS:

    • Run on Q-TOF or Orbitrap.

    • Search Parameters:

      • Variable Modification: +138.002 Da on Lysine (K).

      • Missed Cleavages: Allow up to 3 (due to modification blocking cut sites).

Strategic Development Workflow (Graphviz)

The following diagram illustrates the decision matrix for moving from this specific sulfonyl chloride fragment to a viable drug candidate.

DevelopmentWorkflow Start Start: 3-Fluoroazetidine-1-SO2Cl Fragment Screening Screen Screen vs Target Protein (LC-MS Intact) Start->Screen Decision Is +138 Da Shift Observed? Screen->Decision Mapping Peptide Mapping (MS/MS) Identify Residue (e.g., Lys142) Decision->Mapping Yes Stop Stop: Non-binder / Denatured Decision->Stop No Optimization Lead Optimization Strategy Mapping->Optimization PathA Path A: Stabilize Warhead Switch to Sulfonyl Fluoride (SuFEx) Optimization->PathA Improve Metabolic Stability PathB Path B: Grow Fragment Add interactions to increase residence time Optimization->PathB Improve Potency

Figure 2: Strategic workflow for converting the sulfonyl chloride fragment hit into a lead candidate. The critical step is validating the specific Lysine modification before optimizing the warhead chemistry.

Troubleshooting & Critical Considerations

Hydrolytic Instability

Sulfonyl chlorides are susceptible to hydrolysis, forming the sulfonic acid (which is non-reactive).

  • Prevention: Store solid at -20°C under inert gas. Make DMSO stocks immediately before use.

  • Check: Run an LC-MS of the probe alone in buffer. If >50% hydrolyzes in <5 mins, the assay window is too short.

pH Sensitivity
  • The Dilemma: Lysine modification requires a deprotonated amine (high pH), but high pH accelerates probe hydrolysis.

  • Solution: pH 7.5 – 8.0 is the compromise window. Do not exceed pH 8.5.

Specificity Control

To prove the binding is driven by the 3-fluoroazetidine recognition (and not just random electrophilic attack):

  • Competition: Pre-incubate with a non-reactive analog (e.g., 3-fluoroazetidine-1-sulfonamide) at 100x excess. If the covalent signal diminishes, the binding is driven by the specific pocket affinity.

References

  • Enamine. Lysine-Targeted Covalent Inhibitors and Libraries. Retrieved from

  • Pettinger, J., et al. (2017). Lysine-Targeted Covalent Inhibitors.[5][6] Angewandte Chemie International Edition.[6][7][8] Retrieved from

  • Bray, W. M., et al.The Rise of Targeted Covalent Inhibitors. (General Context on Warhead Chemistry).
  • Sigma-Aldrich. 3-Fluoroazetidine-1-sulfonyl chloride Product Sheet (CAS 1411940-38-9).[9] Retrieved from

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[3] Chemical Science.[7] Retrieved from

(Note: While sulfonyl fluorides are the modern standard for drugs, the references confirm the foundational use of sulfonyl halides in library design and reactivity mapping.)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields for 3-Fluoroazetidine-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-fluoroazetidine-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for the successful application of this valuable reagent in your synthetic endeavors. As a strained, fluorinated building block, 3-fluoroazetidine-1-sulfonyl chloride offers unique opportunities in medicinal chemistry, but its reactivity also presents specific challenges.[1][2] This resource is structured to address these challenges directly, ensuring you can optimize your reaction yields and obtain high-purity products.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling, storage, and use of 3-fluoroazetidine-1-sulfonyl chloride.

Q1: How should I properly store and handle 3-fluoroazetidine-1-sulfonyl chloride?

A1: Due to its reactivity, especially its sensitivity to moisture, proper storage and handling are critical. The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically 2-8°C.[3][4] Avoid exposure to ambient moisture and air to prevent hydrolysis to the corresponding sulfonic acid, which is unreactive in sulfonylation reactions. All glassware should be thoroughly dried, and anhydrous solvents should be used for all reactions.

Q2: What are the primary stability concerns for the 3-fluoroazetidine ring during sulfonylation?

A2: The main stability concern for the four-membered azetidine ring is its potential for ring-opening, which can be catalyzed by acidic conditions.[5] While the electron-withdrawing sulfonyl group reduces the basicity of the azetidine nitrogen, strong acids should be avoided. The hydrochloric acid (HCl) generated during the sulfonylation reaction must be effectively neutralized by a suitable base to prevent protonation of the azetidine nitrogen and subsequent ring cleavage.[5]

Q3: What is a good starting point for a solvent and base combination for a sulfonylation reaction with this reagent?

A3: A common and effective approach is to use an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. For the base, a tertiary amine like triethylamine (TEA) or pyridine is typically employed to scavenge the HCl byproduct.[6] The choice of base can be critical; pyridine is less basic than triethylamine and can sometimes offer better selectivity, especially with sensitive substrates. An excess of the base (typically 1.5-2.0 equivalents) is recommended to ensure complete neutralization of the acid generated.

Q4: Can I monitor the progress of my reaction using Thin Layer Chromatography (TLC)?

A4: Yes, TLC is a convenient method for monitoring the progress of the reaction. A common mobile phase for visualizing the consumption of the amine starting material and the formation of the more nonpolar sulfonamide product is a mixture of hexane and ethyl acetate. The exact ratio will depend on the polarity of your specific amine and product. Staining with potassium permanganate or using a UV lamp (if your compounds are UV-active) can be used for visualization.

Troubleshooting Guides

Even with careful planning, experimental challenges can arise. The following guides address common issues encountered during sulfonylation reactions with 3-fluoroazetidine-1-sulfonyl chloride.

Issue 1: Low or No Product Formation
Potential Cause Recommended Solution(s)
Inactive Sulfonyl Chloride: The reagent may have hydrolyzed due to improper storage or handling.1. Use a fresh bottle of 3-fluoroazetidine-1-sulfonyl chloride. 2. Ensure all glassware is oven-dried or flame-dried before use. 3. Use anhydrous solvents. Consider using solvents from a freshly opened bottle or a solvent purification system.
Poor Nucleophilicity of the Amine: Electron-deficient or sterically hindered amines may react slowly.1. Increase the reaction temperature. Gentle heating (e.g., to 40°C) may be necessary. 2. Extend the reaction time and monitor closely by TLC or LC-MS. 3. Consider using a stronger, non-nucleophilic base to enhance the nucleophilicity of the amine.
Insufficient Base: Incomplete neutralization of HCl can protonate the starting amine, rendering it non-nucleophilic.1. Ensure at least 1.1 equivalents of base are used. For amine hydrochlorides, at least 2.1 equivalents are necessary. 2. Consider using a stronger base if the amine starting material is particularly acidic.
Issue 2: Formation of Significant Side Products
Potential Cause Recommended Solution(s)
Di-sulfonylation of Primary Amines: The initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.[3]1. Control Stoichiometry: Use a slight excess of the primary amine (1.1 equivalents) relative to the sulfonyl chloride. 2. Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (0°C).[3] 3. Lower Temperature: Conduct the reaction at 0°C or room temperature, avoiding elevated temperatures.
Formation of a Polar Byproduct (Sulfonic Acid): This is a clear indication of water contamination in the reaction mixture, leading to hydrolysis of the sulfonyl chloride.[6]1. Rigorously dry all glassware and use anhydrous solvents. 2. Perform the reaction under an inert atmosphere (nitrogen or argon).
Azetidine Ring-Opening: This may occur if the reaction medium becomes acidic.1. Ensure a sufficient amount of base is present throughout the reaction. 2. Avoid acidic workup conditions if the product is suspected to be acid-labile. A gentle quench with saturated aqueous sodium bicarbonate is often preferable to acidic solutions.

Visualizing the Troubleshooting Workflow for Di-sulfonylation

G start Di-sulfonylation Observed step1 Step 1: Adjust Stoichiometry & Addition start->step1 step2 Step 2: Modify Base Conditions step1->step2 No end Problem Solved step1->end Yes step3 Step 3: Lower Reaction Temperature step2->step3 No step2->end Yes step3->end Yes alternative Consider Alternative Synthetic Methods step3->alternative No G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Glassware react1 Dissolve Amine & Base in DCM prep1->react1 prep2 Use Anhydrous Solvents prep2->react1 prep3 Inert Atmosphere (N2/Ar) prep3->react1 react2 Cool to 0°C react1->react2 react3 Slowly Add Sulfonyl Chloride Solution react2->react3 react4 Stir and Monitor by TLC/LC-MS react3->react4 workup1 Aqueous Quench react4->workup1 workup2 Extraction with DCM workup1->workup2 workup3 Wash & Dry Organic Layer workup2->workup3 purify Column Chromatography workup3->purify analysis Purity Analysis (HPLC/NMR) purify->analysis

Sources

Technical Support Center: 3-Fluoroazetidine-1-Sulfonyl Chloride Purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely accessing this guide because your 3-fluoroazetidine-1-sulfonyl chloride (CAS: 1411940-38-9) has degraded. This compound is a highly reactive electrophile used for late-stage functionalization of amines. Its primary failure mode is moisture-induced hydrolysis, generating 3-fluoroazetidine-1-sulfonic acid and HCl.

This impurity loop is autocatalytic: the generated HCl accelerates further hydrolysis of the sulfonyl chloride. Standard silica chromatography often exacerbates the issue due to the acidity and moisture content of silica gel.

This guide provides three validated protocols to arrest this degradation and recover high-purity material.

Module 1: Diagnosis & Characterization

Question: How do I definitively confirm the presence of sulfonic acid before I attempt purification?

Answer: Visual inspection is insufficient; both the chloride and the acid can appear as off-white solids or gums. Proton NMR (


H NMR) in anhydrous 

or

is the diagnostic standard.
FeatureTarget: Sulfonyl Chloride (

)
Impurity: Sulfonic Acid (

)
Acidic Proton Absent Broad singlet at 10.0 – 12.0 ppm (variable)
Azetidine Ring Distinct multiplets (3.8 - 4.5 ppm)Significant chemical shift changes due to zwitterion formation
Solubility Soluble in DCM, Toluene, EtOAcPoor solubility in non-polar solvents (often oils out)
Stability Stable in dry solventHygroscopic; absorbs atmospheric water

Module 2: The "Chemical Salvage" Protocol (Recommended)

Question: My batch has >10% acid impurity. Can I convert it back rather than discarding it?

Answer: Yes. This is the most robust method. Unlike simple washing (which discards the impurity and lowers yield), this protocol chemically dehydrates the sulfonic acid back into the sulfonyl chloride using Oxalyl Chloride and catalytic DMF . We avoid Thionyl Chloride (


) here because the azetidine ring is strained; the milder oxalyl chloride conditions reduce the risk of ring-opening or polymerization.
The Mechanism

The Vilsmeier-Haack-type intermediate formed by DMF and Oxalyl Chloride converts the hydroxyl group of the sulfonic acid into a good leaving group, which is then displaced by chloride.

G Impurity Sulfonic Acid (Impurity) Intermediate Active Imidoyl Chloride Species Impurity->Intermediate Activation Reagent (COCl)2 + DMF (cat) Reagent->Intermediate Product Sulfonyl Chloride (Target) Intermediate->Product Cl- Attack Byproducts Gases: CO, CO2, HCl Intermediate->Byproducts

Caption: Chemical repair pathway converting sulfonic acid impurity back to sulfonyl chloride using the Vilsmeier-Haack mechanism.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude material (containing the acid impurity) in anhydrous Dichloromethane (DCM) (approx. 10 mL per gram).

  • Catalyst: Add N,N-Dimethylformamide (DMF) (2-3 drops per gram of substrate). Note: DMF is essential; without it, the reaction is sluggish.

  • Reagent Addition: Cool to 0°C under

    
    . Dropwise add Oxalyl Chloride  (1.2 - 1.5 equivalents relative to the estimated acid impurity, or 1.1 eq relative to total mass if unsure).
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1-2 hours. Gas evolution (

    
    ) indicates the reaction is working.
    
  • Workup:

    • Concentrate the solvent in vacuo (rotary evaporator).

    • Crucial: Re-dissolve the residue in dry Toluene and concentrate again. Repeat 2x. This azeotropically removes residual Oxalyl Chloride and HCl.

  • Result: The residue is now pure sulfonyl chloride.

Module 3: The "Solubility Filter" Protocol (Fast)

Question: I only have a small amount of impurity (<5%). Is there a faster way without running a reaction?

Answer: Yes, by exploiting the polarity difference. Sulfonyl chlorides are lipophilic; sulfonic acids are polar/zwitterionic.

Step-by-Step Protocol
  • Solvent Choice: Dissolve the crude mixture in a non-polar solvent mixture: Hexanes:DCM (3:1) or pure Toluene .

  • Precipitation: The 3-fluoroazetidine-1-sulfonyl chloride should dissolve. The sulfonic acid, being polar, will often remain undissolved as a sticky gum or solid on the flask wall.

  • Filtration: Filter the solution through a fritted glass funnel (do not use filter paper, as it contains moisture) or a plug of anhydrous

    
     .
    
  • Concentration: Evaporate the filtrate to obtain the purified chloride.

Warning: Do not use Silica Gel chromatography unless absolutely necessary. Silica is acidic and usually contains adsorbed water, which will regenerate the impurity you are trying to remove.

Module 4: Troubleshooting Decision Tree

Question: Which method should I choose for my specific situation?

Answer: Follow this logic flow to minimize yield loss and degradation.

DecisionTree Start Start: Impure Batch CheckImpurity Impurity Level (by NMR) Start->CheckImpurity HighImpurity > 10% Acid CheckImpurity->HighImpurity LowImpurity < 10% Acid CheckImpurity->LowImpurity Salvage Run 'Chemical Salvage' (Oxalyl Chloride) HighImpurity->Salvage Solubility Attempt 'Solubility Filter' (Hexane/DCM) LowImpurity->Solubility Success Filter & Dry (Pure Product) Salvage->Success CheckSolubility Did Acid Precipitate? Solubility->CheckSolubility CheckSolubility->Success Yes Fail Acid Solubilized CheckSolubility->Fail No Fail->Salvage Proceed to

Caption: Decision matrix for selecting the appropriate purification strategy based on impurity levels.

Module 5: Storage & Prevention

Question: How do I stop this from happening again?

Answer: The 3-fluoroazetidine ring is stable, but the sulfonyl chloride moiety is not.

  • Inert Atmosphere: Always store under Argon or Nitrogen.

  • Temperature: Store at -20°C . Thermal degradation can release

    
    , increasing pressure in the vial.
    
  • Aliquoting: Do not repeatedly thaw and freeze the main stock. Aliquot into single-use vials.

  • Solvent: Never store as a solution in DMSO or DMF (these can react over time). Store as a neat solid.

References

  • Vertex Pharmaceuticals. (2010). Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts. U.S. Patent No.[1] 7,842,834. Link

  • Common Organic Chemistry. (n.d.). Acid to Acid Chloride: Oxalyl Chloride Conditions. Link

  • Sigma-Aldrich. (n.d.).[2] 3-Fluoroazetidine-1-sulfonyl chloride Product Page & Safety Data. Link

  • Organic Chemistry Portal. (2014). Synthesis of Sulfonyl Chlorides. Link

Sources

Validation & Comparative

A Tale of Two Electrophiles: Unraveling the Reactivity of 3-Fluoroazetidine-1-Sulfonyl Chloride and Sulfonyl Fluorides for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of covalent drug discovery and chemical biology, the choice of an electrophilic warhead is paramount. It dictates not only the potential for potent, lasting interactions with a biological target but also the selectivity and stability of the resulting molecule. For years, sulfonyl fluorides (R-SO₂F) have been celebrated for their unique "click chemistry" characteristics—a delicate balance of stability and tunable reactivity.[1][2][3][4] However, the quest for novel reactivity and chemical space has led to the exploration of more complex electrophiles. This guide delves into a comparative analysis of the well-established sulfonyl fluorides and the intriguing, yet less characterized, 3-fluoroazetidine-1-sulfonyl chloride, offering insights for researchers, scientists, and drug development professionals.

The Established Benchmark: Sulfonyl Fluorides and SuFEx Chemistry

Sulfonyl fluorides have emerged as a privileged class of electrophiles, largely due to their central role in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept pioneered by K. Barry Sharpless.[5][6] This next-generation click chemistry leverages the unique properties of the S-F bond, which is remarkably stable under many physiological and synthetic conditions, yet can be coaxed to react with nucleophiles with high reliability.[7][8][9]

Key Characteristics of Sulfonyl Fluorides:

  • Stability: Compared to their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit superior stability towards hydrolysis, thermolysis, and reduction.[8][10] For instance, phenylsulfonyl fluoride (PhSO₂F) remains unreactive even when refluxed in aniline, a testament to its kinetic stability.[3] This robustness is crucial for applications in aqueous biological environments.

  • Selective Reactivity: The genius of sulfonyl fluorides lies in their "dormant" reactivity.[11] While stable in bulk solution, they can be activated by the specific microenvironment of a protein binding pocket.[3] This allows for selective covalent modification of a range of nucleophilic amino acid residues, including not only the canonical cysteine but also serine, threonine, tyrosine, lysine, and histidine.[2][7][12] This broad targeting scope significantly expands the druggable proteome beyond cysteine-focused covalent inhibitors.[13]

  • Tunability: The reactivity of the sulfonyl fluoride warhead can be modulated through steric and electronic modifications on the attached scaffold. This allows for the fine-tuning of potency and selectivity for a given biological target.[2][7]

The reaction proceeds via a nucleophilic attack on the electrophilic sulfur atom, displacing the fluoride ion to form a stable sulfonylated or sulfamoylated linkage. This process, termed SuFEx, has become a cornerstone for generating covalent inhibitors, chemical probes, and novel materials.[1][6][11]

SuFEx_Mechanism R-SO2F Sulfonyl Fluoride (R-SO₂F) R-SO2-Nu Stable Covalent Adduct (R-SO₂-Nu) R-SO2F->R-SO2-Nu Nucleophilic Attack (SuFEx Reaction) Nu-H Protein Nucleophile (e.g., Tyr-OH, Lys-NH₂) Nu-H->R-SO2-Nu HF Hydrogen Fluoride (HF)

Caption: Generalized mechanism of Sulfur(VI) Fluoride Exchange (SuFEx).

The Challenger: 3-Fluoroazetidine-1-Sulfonyl Chloride - A Strain-Driven Reactivity Profile

3-Fluoroazetidine-1-sulfonyl chloride enters the scene as a more complex electrophile. It combines the features of a sulfonyl chloride—known to be more reactive than a sulfonyl fluoride[10]—with a strained four-membered azetidine ring.[14] This strained ring system is the critical feature that suggests a reactivity profile divergent from simple alkyl or aryl sulfonyl electrophiles.

While direct, extensive studies on the reactivity of 3-fluoroazetidine-1-sulfonyl chloride are not yet prevalent in the literature, recent groundbreaking work on azetidine sulfonyl fluorides (ASFs) provides a strong foundation for predicting its behavior.[15][16][17] This research reveals that the ring strain of the azetidine moiety can facilitate an unusual defluorosulfonylation (deFS) reaction pathway, which competes with the expected SuFEx reaction.[16]

Predicted Reactivity Pathways for 3-Fluoroazetidine-1-sulfonyl Chloride:

  • Classical Sulfamoylation (SuFEx-like): As a sulfonyl chloride, it is expected to react readily with nucleophiles via nucleophilic substitution at the sulfur center to form sulfamides. This pathway is analogous to the SuFEx reaction of sulfonyl fluorides but is anticipated to be significantly faster and less selective due to the better leaving group ability of chloride compared to fluoride.

  • Strain-Release Pathway (dechlorosulfonylation): Drawing parallels from the behavior of ASFs, the strained azetidine ring in 3-fluoroazetidine-1-sulfonyl chloride could promote a novel pathway. Under thermal or specific catalytic conditions, the molecule could undergo a "dechlorosulfonylation," extruding SO₂ and a chloride anion to generate a highly reactive azetidinyl carbocation intermediate. This carbocation would then be rapidly trapped by a wide range of nucleophiles. This pathway opens up possibilities for forming C-N, C-O, and C-S bonds at the 1-position of the azetidine ring, a transformation not accessible through standard SuFEx chemistry.[16]

Azetidine_Reactivity cluster_pathways Potential Reaction Pathways cluster_products Resulting Products cluster_intermediate Key Intermediate start 3-Fluoroazetidine-1-sulfonyl Chloride path1 Pathway 1: Classical Sulfamoylation (SuFEx-like) start->path1 + Nucleophile (e.g., R-NH₂) path2 Pathway 2: Dechlorosulfonylation (Strain-Release) start->path2 Heat / Catalyst prod1 Sulfamide Adduct path1->prod1 Faster, less selective prod2 1-Substituted Azetidine path2->prod2 Forms C-N, C-O, C-S bonds inter Azetidinyl Carbocation path2->inter generates inter->prod2 trapped by Nu:

Caption: Workflow for the comparative reactivity experiment.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare 0.1 M solutions of 4-acetylbenzenesulfonyl fluoride, 3-fluoroazetidine-1-sulfonyl chloride, morpholine, and triethylamine in anhydrous acetonitrile.

    • Prepare a 0.05 M solution of the internal standard in anhydrous acetonitrile.

    • Rationale: Using stock solutions ensures accurate and reproducible concentrations for each reaction. Anhydrous solvent is critical for the moisture-sensitive sulfonyl chloride.

  • Reaction Setup:

    • In separate reaction vials, combine the internal standard solution (1 mL), the electrophile solution (1 mL, 0.1 mmol), and the triethylamine solution (1 mL, 0.1 mmol).

    • Equilibrate the vials to the desired reaction temperature (Vial A: 25 °C, Vial B: 60 °C).

    • Rationale: The base (triethylamine) acts as a scavenger for the HCl or HF generated. Running the reaction at two different temperatures will help reveal if there is a thermally activated pathway (like dechlorosulfonylation). [16]

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, add the morpholine solution (1.1 mL, 0.11 mmol, 1.1 equiv) to each vial and start a timer.

    • At specified time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a 100 µL aliquot from each reaction mixture.

    • Immediately quench the aliquot by diluting it into 900 µL of a 1:1 acetonitrile/water solution.

    • Rationale: Using a slight excess of the nucleophile ensures the reaction goes to completion. Time-course sampling is essential for determining reaction kinetics.

  • Analysis:

    • LC-MS Analysis: Analyze the quenched aliquots by LC-MS to monitor the disappearance of the starting electrophile and the appearance of products. Identify products based on their mass-to-charge ratio. The expected products are the morpholine sulfamide (from both electrophiles) and potentially the 1-morpholinyl-3-fluoroazetidine (from the strain-release pathway).

    • ¹⁹F NMR Spectroscopy: For reactions involving the fluorine-containing electrophiles, ¹⁹F NMR can be a powerful tool to monitor the consumption of the starting material, providing a clean signal without interference from other components.

    • Rationale: A combination of analytical techniques provides a comprehensive view of the reaction, confirming both the rate of reaction and the identity of the products formed.

Conclusion and Future Outlook

The comparison between sulfonyl fluorides and 3-fluoroazetidine-1-sulfonyl chloride highlights a fascinating divergence in reactivity driven by both the leaving group and the inherent strain of the molecular scaffold.

  • Sulfonyl fluorides remain the gold standard for applications requiring high stability and selectivity, making them ideal for developing targeted covalent inhibitors that are activated within a specific protein microenvironment. Their SuFEx reactivity is predictable and robust. [1][7][11]

  • 3-Fluoroazetidine-1-sulfonyl chloride , and by extension other strained-ring sulfonyl electrophiles, represents a frontier of reactivity. It promises not only rapid sulfamoylation but also access to unique molecular architectures through a potential strain-release pathway. [16]This dual reactivity, while potentially leading to lower selectivity, opens up exciting new avenues for library synthesis and the discovery of novel chemical matter. The higher reactivity of the sulfonyl chloride may be advantageous for targeting proteins with less reactive nucleophiles or for applications where rapid bond formation is desired.

For drug development professionals, the choice between these two classes of electrophiles will depend on the specific application. Is the goal a highly selective, stable probe for a well-defined target? The sulfonyl fluoride is likely the superior choice. Is the goal rapid library generation or the exploration of novel azetidine-containing chemical space? The unique, strain-driven reactivity of 3-fluoroazetidine-1-sulfonyl chloride offers compelling and unexplored opportunities. Further investigation into this and related reagents is poised to significantly enrich the toolkit of medicinal chemists and chemical biologists.

References

  • Monash University. Sulfur Fluoride Exchange (SuFEx). [Link]

  • Meng, G. et al. (2020). Accelerated SuFEx Click Chemistry For Modular Synthesis. National Institutes of Health (PMC). [Link]

  • Zheng, Q. et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Kelly, J. M. et al. (2019). The growing applications of SuFEx click chemistry. Royal Society of Chemistry. [Link]

  • Li, Y. et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

  • Narayanan, A. & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. National Institutes of Health (PMC). [Link]

  • Li, S. et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society. [Link]

  • Synthesis. (2024). The First Decade of SuFEx Chemistry: Advancements in SuFEx Polymerization, Non-Canonical SuFEx Reactions. Thieme Chemistry. [Link]

  • ResearchGate. Covalent inhibitors containing sulfonyl fluoride moieties. [Link]

  • Smedley, C. J. et al. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. PubMed. [Link]

  • Chemitry, S. O. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • Wang, Z. et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

  • Wuitschik, G. et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health (PMC). [Link]

  • Isom, A. et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv. [Link]

  • Isom, A. et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • 1PlusChem. 1411940-38-9 | 3-fluoroazetidine-1-sulfonyl chloride. [Link]

  • Hossain, M. A. et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirfeld Surfaces. National Institutes of Health (PMC). [Link]

  • Isom, A. et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PubMed. [Link]

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A Senior Application Scientist's Guide to the Characterization of 3-Fluoroazetidine-1-Sulfonyl Chloride Adducts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Privileged Scaffold

In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a "privileged" motif, prized for the unique three-dimensional character it imparts to drug candidates, often enhancing both physicochemical and pharmacological properties.[1] The introduction of a fluorine atom at the 3-position further modulates electronic properties, making 3-fluoroazetidine a highly sought-after building block. When this core is functionalized as a sulfonyl chloride, it becomes a powerful reagent for creating diverse molecular adducts, primarily sulfonamides, which are a cornerstone of pharmaceutical development.[2]

However, the very reactivity that makes 3-fluoroazetidine-1-sulfonyl chloride a valuable synthetic tool also presents significant analytical challenges.[3] These molecules and their subsequent adducts can be sensitive to moisture and reactive towards nucleophiles, demanding a sophisticated, multi-pronged analytical strategy for unambiguous characterization. For researchers in drug development, robust and reliable characterization is not merely an academic exercise; it is a prerequisite for ensuring the identity, purity, safety, and ultimate efficacy of a potential therapeutic agent.

This guide provides a comparative overview of the essential analytical techniques for characterizing 3-fluoroazetidine-1-sulfonyl chloride adducts. We will move beyond procedural lists to explain the causality behind experimental choices, offering field-proven insights to help you build a self-validating analytical workflow.

Pillar 1: Spectroscopic Methods - Unveiling the Molecular Blueprint

Spectroscopic techniques are the cornerstone of structural elucidation, providing a wealth of information about molecular connectivity, functional groups, and atomic environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR is arguably the most powerful tool for the unambiguous structural elucidation of these adducts in solution.[3] A comprehensive analysis requires a suite of experiments.

  • ¹H and ¹³C NMR: These standard experiments provide the foundational map of the molecule's proton and carbon framework. For a typical sulfonamide adduct, one would expect to see characteristic signals for the azetidine ring protons, which are often complex due to diastereotopicity and coupling to fluorine.

  • ¹⁹F NMR Spectroscopy: The Fluorine Advantage: Given the subject molecule, ¹⁹F NMR is not just recommended; it is essential. The ¹⁹F nucleus offers several distinct advantages:

    • High Sensitivity: The ¹⁹F isotope has 100% natural abundance and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons, allowing for rapid data acquisition.[4][5]

    • Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a much wider range (over 200 ppm) than in ¹H NMR, which minimizes signal overlap and makes the fluorine signal a highly sensitive probe of its local electronic environment.[5][6] A significant change in the ¹⁹F chemical shift upon adduct formation provides strong evidence of a successful reaction at the sulfonyl chloride moiety.

    • J-Coupling Insights: The coupling constants between fluorine and adjacent protons (²JHF, ³JHF) and carbons (¹JCF, ²JCF) are invaluable for confirming the connectivity around the azetidine ring.[7]

Expert Insight: The choice of solvent is critical. Due to the reactivity of the parent sulfonyl chloride and potential instability of certain adducts, always use dry, aprotic deuterated solvents like CDCl₃, acetone-d₆, or DMSO-d₆ to prevent hydrolysis or solvolysis.[3]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS is a highly sensitive technique that provides the molecular weight and elemental composition of the adduct, serving as a crucial confirmation of identity.[3]

  • High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming the elemental formula. By providing a mass measurement with high accuracy (typically <5 ppm), HRMS can definitively distinguish between compounds with the same nominal mass but different elemental compositions.

  • Fragmentation Analysis: The way a molecule breaks apart in the mass spectrometer provides a structural fingerprint. For sulfonyl-containing compounds, characteristic fragmentation patterns include the loss of a chlorine atom (for the parent sulfonyl chloride) or the loss of SO₂.[8] Analysis of these fragments via MS/MS experiments can help piece together the structure of the adduct.

  • Coupling with Chromatography (LC-MS & GC-MS): This is the most powerful application of MS for this context, allowing for the separation of complex reaction mixtures and the identification of the target adduct, byproducts, and unreacted starting materials.[2]

Infrared (IR) Spectroscopy: The Functional Group Quick-Check

IR spectroscopy is a rapid and straightforward method for confirming the presence of key functional groups.[3] For the characterization of 3-fluoroazetidine-1-sulfonyl chloride adducts, it serves two main purposes:

  • Confirmation of Reaction: The disappearance of the S-Cl stretch from the starting material and the appearance of new bands corresponding to the adduct (e.g., N-H stretch in a sulfonamide) confirms the conversion.

  • Identification of the Sulfonyl Group: All sulfonyl-containing compounds will exhibit two strong, characteristic absorption bands for the S=O group.

    • Asymmetric S=O Stretch: 1375-1410 cm⁻¹[3][9]

    • Symmetric S=O Stretch: 1185-1204 cm⁻¹[3][9]

Expert Insight: Attenuated Total Reflectance (ATR) FTIR is highly convenient as it requires minimal sample preparation, which is advantageous when dealing with moisture-sensitive compounds.[3]

Pillar 2: Chromatographic Methods - The Art of Separation and Quantification

Chromatography is indispensable for assessing the purity of the final adduct and for monitoring the progress of the reaction that forms it.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity

HPLC is the premier technique for separating and quantifying non-volatile adducts in a mixture.

  • Methodology: Reversed-phase HPLC (RP-HPLC) using a C18 column is the most common starting point.[10][11] A mobile phase consisting of acetonitrile and water is typical.[12][13]

  • Detection: A UV detector is standard, but if the adduct lacks a strong chromophore, alternative detectors like a Charged Aerosol Detector (CAD) or, most powerfully, a mass spectrometer (LC-MS) are necessary.[3]

  • Derivatization: For some sulfonyl chlorides and their adducts that are difficult to analyze directly, derivatization can be employed. Reacting the compound with an amine, for instance, creates a more stable sulfonamide that is often easier to handle and analyze chromatographically.[3][14]

Gas Chromatography (GC): For Volatile and Thermally Stable Analytes

GC is less commonly used for these adducts due to their likely low volatility and potential for thermal degradation. However, it can be a powerful tool under specific circumstances.

  • Derivatization is Key: The inherent reactivity of the sulfonyl chloride functional group makes it unsuitable for direct GC analysis. A common and effective strategy is to derivatize the sulfonyl chloride with an amine (e.g., diethylamine) to form a stable, more volatile sulfonamide, which can then be readily analyzed by GC-MS.[3][15] This approach is excellent for assessing the purity of the initial sulfonyl chloride starting material.

Pillar 3: X-ray Crystallography - The Unambiguous 3D Structure

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the definitive technique.[16]

  • Principle: By diffracting X-rays off a single, well-ordered crystal of the adduct, one can determine the precise spatial arrangement of every atom in the molecule. This provides incontrovertible proof of structure, including relative and absolute stereochemistry.

  • Application: This method is paramount for confirming the structure of a novel adduct, understanding its solid-state conformation, and providing critical data for structure-activity relationship (SAR) studies in drug design.[1]

  • The Challenge: The primary limitation is the need to grow a single crystal of sufficient size and quality, which can be a challenging and time-consuming process.[1]

Comparative Summary of Analytical Methods

Technique Information Obtained Sample Requirements Key Advantages Key Limitations
NMR Spectroscopy Definitive molecular structure, connectivity, stereochemistry (in solution)5-10 mg, solubleProvides the most comprehensive structural detail; ¹⁹F NMR is highly specific and sensitive.[4][7]Lower sensitivity than MS; requires pure sample for full assignment.
Mass Spectrometry Molecular weight, elemental formula, structural fragmentsMicrograms to nanogramsExtremely high sensitivity; HRMS provides exact mass; LC-MS is ideal for mixture analysis.[2][3]Does not provide connectivity or stereochemical information on its own.
HPLC / UPLC Purity, quantification, separation of mixturesSoluble mixtureRobust, reproducible, and quantitative; easily coupled to MS.[11]Requires a chromophore for UV detection; method development can be time-consuming.
GC / GC-MS Purity and identification of volatile/derivatized compoundsVolatile, thermally stableHigh separation efficiency for volatile compounds.[15]Not suitable for non-volatile or thermally labile adducts; often requires derivatization.[3]
IR Spectroscopy Presence of functional groups (e.g., S=O)Milligrams, solid or liquidFast, simple, non-destructive.[3]Provides limited structural information; not suitable for complex mixture analysis.
X-ray Crystallography Absolute 3D molecular structure (in solid state)High-quality single crystalUnambiguous and definitive structural proof.[1][16]Growing suitable crystals can be a major bottleneck.

Visualizing the Analytical Workflow

A logical workflow is crucial for efficient and comprehensive characterization. The following diagram illustrates a typical pathway from receiving a sample to achieving full structural confirmation and purity assessment.

Analytical_Workflow cluster_0 Initial Screening & Identity Confirmation cluster_1 In-Depth Structural Elucidation cluster_2 Purity & Final Confirmation Sample Adduct Sample IR IR Spectroscopy (Confirm S=O) Sample->IR Quick Checks LRMS LC-MS (LRMS) (Check Mass) Sample->LRMS Quick Checks HNMR ¹H NMR (Initial Look) Sample->HNMR Quick Checks NMR_Suite Comprehensive NMR (¹³C, ¹⁹F, 2D) LRMS->NMR_Suite Mass Confirmed HNMR->NMR_Suite HRMS HRMS (Confirm Formula) NMR_Suite->HRMS Structure Proposed XRAY X-ray Crystallography (Definitive 3D Structure) NMR_Suite->XRAY If Novel & Crystal Available HPLC HPLC/UPLC (Assess Purity) HRMS->HPLC Formula Confirmed HRMS->XRAY If Novel & Crystal Available Final_Report Full Characterization Report HPLC->Final_Report Purity >95% XRAY->Final_Report Structure Confirmed

Caption: A typical workflow for the characterization of novel chemical adducts.

This second diagram helps a researcher decide which technique to prioritize based on their specific analytical question.

Decision_Tree cluster_answers cluster_methods q1 What is your primary analytical goal? ans1 Confirm Reaction Success q1->ans1 ans2 Determine Purity q1->ans2 ans3 Elucidate Structure q1->ans3 ans4 Confirm Absolute Stereochemistry q1->ans4 m1 LC-MS & ¹H/¹⁹F NMR ans1->m1 Fastest Path m2 HPLC/UPLC with UV/CAD ans2->m2 Quantitative Method m3 Full NMR Suite & HRMS ans3->m3 Comprehensive Data m4 X-ray Crystallography ans4->m4 Gold Standard

Caption: A decision tree for selecting the appropriate analytical technique.

Detailed Experimental Protocols

Protocol 1: ¹H and ¹⁹F NMR for Structural Elucidation
  • Sample Preparation: Accurately weigh 5-10 mg of the adduct into a clean, dry NMR tube. Add approximately 0.6 mL of a suitable deuterated aprotic solvent (e.g., CDCl₃).[3] Cap the tube and gently agitate to ensure complete dissolution.

  • ¹H NMR Acquisition (400 MHz):

    • Pulse Program: Standard single-pulse ('zg30').

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16 (adjust for concentration).

    • Rationale: These standard parameters provide a high-quality spectrum for structural confirmation.

  • ¹⁹F NMR Acquisition (400 MHz):

    • Pulse Program: Standard single-pulse, proton-decoupled.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 32 (adjust for concentration).

    • Rationale: Proton decoupling simplifies the spectrum to a singlet (or series of singlets for diastereomers), making chemical shift assignment easier and improving the signal-to-noise ratio.

Protocol 2: LC-MS Analysis for Reaction Mixture Profiling
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 0.1 mg/mL. Filter through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS Parameters:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Range: m/z 100-1000.

    • Rationale: This generic gradient method is effective for rapidly profiling a wide range of adducts, and formic acid is a common MS-compatible modifier that aids ionization.[2]

Conclusion

The characterization of 3-fluoroazetidine-1-sulfonyl chloride adducts is a critical task in drug discovery and development that necessitates a thoughtful, multi-technique approach. While rapid screening methods like LC-MS and IR provide valuable initial confirmation, they are insufficient on their own. Unambiguous structural proof relies on the comprehensive data provided by a full suite of NMR experiments (¹H, ¹³C, and especially ¹⁹F) and HRMS. For definitive 3D structural information, X-ray crystallography remains the unparalleled gold standard. By integrating these techniques logically, researchers can establish a self-validating workflow that ensures the identity, purity, and quality of these vital chemical entities, paving the way for successful downstream development.

References

  • A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. Benchchem.
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
  • Hardstaff, W. R., Langler, R. F., & Newman, M. J. (1974). Chlorine atom migration in the fragmentation of α-mesyl sulfonyl chlorides. Journal of Mass Spectrometry.
  • A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
  • X-ray Crystallographic Analysis of N-Trimethylsilylazetidine Derivatives: A Comparative Guide. Benchchem.
  • Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. SIELC Technologies.
  • IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry.
  • Method for detecting content of pyridine-3-sulfonyl chloride. Patsnap.
  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate.
  • Fluorine NMR Spectroscopy. Oxford Instruments.
  • HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use by High Performance Liquid Chromatography. Asian Publication Corporation.
  • Fluorine NMR. University of Wisconsin-Madison.
  • 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing.
  • PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. YouTube.

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A Comparative Kinetic Analysis of 3-Fluoroazetidine-1-Sulfonyl Chloride Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Bioisosteres and the Role of Fluorinated Azetidines

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to modulate key pharmacokinetic and pharmacodynamic properties. The 3-fluoroazetidine moiety, in particular, has emerged as a valuable bioisostere for various functional groups, offering a unique combination of conformational constraint, altered basicity, and improved metabolic stability.[1] The synthesis of sulfonamides incorporating this privileged motif often proceeds through the reaction of an amine with 3-fluoroazetidine-1-sulfonyl chloride.[2][3][4] Understanding the kinetic profile of this key building block is paramount for optimizing reaction conditions, predicting reactivity with diverse nucleophiles, and ultimately streamlining the drug development process.

This guide provides a comprehensive kinetic analysis of the reactions of 3-fluoroazetidine-1-sulfonyl chloride, comparing its reactivity with other commonly employed sulfonylating agents. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols for kinetic monitoring, and present comparative data to inform rational choices in medicinal chemistry programs.

The Mechanistic Landscape: Nucleophilic Substitution at the Sulfonyl Center

The reaction between a sulfonyl chloride and an amine is a cornerstone of sulfonamide synthesis.[5] The generally accepted mechanism is a nucleophilic substitution at the electrophilic sulfur atom.[6][7] The reaction typically proceeds through a concerted SN2-like pathway or a stepwise addition-elimination mechanism involving a transient trigonal bipyramidal intermediate.

The reactivity of the sulfonyl chloride is governed by a combination of electronic and steric factors. Electron-withdrawing groups on the sulfonyl moiety enhance the electrophilicity of the sulfur atom, accelerating the reaction. Conversely, sterically demanding groups can hinder the approach of the nucleophile, leading to slower reaction rates.[8][9] The nature of the amine nucleophile and the solvent also play crucial roles in the reaction kinetics.[10]

Experimental Design for Comparative Kinetic Analysis

To provide a quantitative comparison, we designed a kinetic study to measure the second-order rate constants for the reaction of various sulfonyl chlorides with a model amine, aniline, in a standard solvent system (acetonitrile) at a controlled temperature (25 °C). Aniline was chosen as a representative aromatic amine with moderate nucleophilicity.

Selected Sulfonyl Chlorides for Comparison:

  • 3-Fluoroazetidine-1-sulfonyl chloride: The subject of our investigation.

  • Azetidine-1-sulfonyl chloride: To assess the electronic effect of the fluorine substituent.

  • Methanesulfonyl chloride: A simple and widely used aliphatic sulfonyl chloride.

  • Benzenesulfonyl chloride: A standard aromatic sulfonyl chloride.[11]

  • p-Toluenesulfonyl chloride: An aromatic sulfonyl chloride with an electron-donating group.

  • p-Nitrobenzenesulfonyl chloride: An aromatic sulfonyl chloride with a strong electron-withdrawing group.[11]

The progress of the reaction can be monitored by various techniques, including ¹H NMR spectroscopy, HPLC, or a quenched-flow method coupled with a suitable analytical technique.[12] For this guide, we will detail a protocol based on ¹H NMR spectroscopy, which allows for in-situ monitoring of the disappearance of reactants and the appearance of the sulfonamide product.

Experimental Workflow

The following diagram illustrates the general workflow for the kinetic analysis.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis P1 Prepare stock solutions of sulfonyl chloride and aniline in acetonitrile-d3 P2 Equilibrate solutions to 25 °C P1->P2 R1 Mix equimolar amounts of sulfonyl chloride and aniline solutions in an NMR tube P2->R1 R2 Immediately acquire ¹H NMR spectra at predetermined time intervals R1->R2 t = 0 A1 Integrate characteristic peaks of reactant and product R2->A1 Time series data A2 Calculate concentrations at each time point A1->A2 A3 Plot 1/[Aniline] vs. time A2->A3 A4 Determine the second-order rate constant (k) from the slope of the line A3->A4

Caption: Workflow for the kinetic analysis of sulfonyl chloride reactions using ¹H NMR spectroscopy.

Detailed Experimental Protocol: ¹H NMR Kinetic Monitoring

Materials:

  • 3-Fluoroazetidine-1-sulfonyl chloride

  • Azetidine-1-sulfonyl chloride

  • Methanesulfonyl chloride

  • Benzenesulfonyl chloride

  • p-Toluenesulfonyl chloride

  • p-Nitrobenzenesulfonyl chloride

  • Aniline

  • Acetonitrile-d3 (CD3CN)

  • NMR tubes

  • Constant temperature NMR probe (25 °C)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of each sulfonyl chloride in acetonitrile-d3.

    • Prepare a 0.1 M stock solution of aniline in acetonitrile-d3.

    • Allow all solutions to equilibrate to 25 °C.

  • Reaction Initiation and Monitoring:

    • In an NMR tube, add 0.5 mL of the 0.1 M aniline stock solution.

    • Place the NMR tube in the spectrometer, which is pre-equilibrated to 25 °C.

    • Acquire an initial ¹H NMR spectrum (t=0 reference).

    • Carefully add 0.5 mL of the 0.1 M sulfonyl chloride stock solution to the NMR tube, quickly mix, and immediately start acquiring spectra at regular time intervals (e.g., every 2 minutes for faster reactions, every 10-15 minutes for slower ones).

  • Data Analysis:

    • Process the acquired ¹H NMR spectra.

    • Identify a well-resolved proton signal for aniline (reactant) and the corresponding sulfonamide product that do not overlap with other signals.

    • Integrate these signals at each time point. The concentration of aniline at any time 't' is proportional to its integral value.

    • Calculate the concentration of aniline at each time point using the initial concentration and the relative integral values.

    • For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[Aniline] versus time will yield a straight line.

    • The slope of this line is equal to the second-order rate constant, k.

Comparative Kinetic Data (Hypothetical)

The following table summarizes the expected second-order rate constants for the reaction of the selected sulfonyl chlorides with aniline at 25 °C in acetonitrile. This data is illustrative and based on established principles of chemical reactivity.

Sulfonyl ChlorideStructureExpected Second-Order Rate Constant (k) (M⁻¹s⁻¹)Relative Rate
p-Nitrobenzenesulfonyl chlorideO₂N-C₆H₄-SO₂Cl1.5 x 10⁻²150
3-Fluoroazetidine-1-sulfonyl chloride F-C₃H₅N-SO₂Cl8.0 x 10⁻³80
Benzenesulfonyl chlorideC₆H₅-SO₂Cl5.0 x 10⁻⁴5
Azetidine-1-sulfonyl chlorideC₃H₆N-SO₂Cl2.5 x 10⁻⁴2.5
Methanesulfonyl chlorideCH₃-SO₂Cl1.0 x 10⁻⁴1
p-Toluenesulfonyl chlorideCH₃-C₆H₄-SO₂Cl3.0 x 10⁻⁵0.3

Analysis and Discussion of Reactivity Trends

The hypothetical data in the table above illustrates the significant impact of substituents on the reactivity of sulfonyl chlorides.

  • Electronic Effects: The strong electron-withdrawing nitro group in p-nitrobenzenesulfonyl chloride significantly increases the electrophilicity of the sulfur atom, leading to the highest reaction rate. Conversely, the electron-donating methyl group in p-toluenesulfonyl chloride deactivates the sulfonyl chloride, resulting in the slowest reaction.

  • The Impact of the 3-Fluoroazetidine Moiety: 3-Fluoroazetidine-1-sulfonyl chloride is expected to be significantly more reactive than its non-fluorinated counterpart, azetidine-1-sulfonyl chloride. The electronegative fluorine atom exerts a strong inductive electron-withdrawing effect, enhancing the electrophilicity of the sulfonyl sulfur. This increased reactivity can be advantageous in reactions with less nucleophilic amines or for achieving faster reaction times.

  • Comparison with Aliphatic and Aromatic Sulfonyl Chlorides: The reactivity of 3-fluoroazetidine-1-sulfonyl chloride is predicted to be intermediate between that of the highly activated p-nitrobenzenesulfonyl chloride and the standard benzenesulfonyl chloride. It is expected to be considerably more reactive than the simple aliphatic methanesulfonyl chloride.

Implications for Drug Development

The enhanced reactivity of 3-fluoroazetidine-1-sulfonyl chloride has several important implications for drug development professionals:

  • Milder Reaction Conditions: The increased electrophilicity may allow for sulfonamide formation under milder conditions (e.g., lower temperatures, shorter reaction times), which can be beneficial for sensitive or complex substrates.

  • Broader Substrate Scope: The higher reactivity could enable the efficient sulfonylation of weakly nucleophilic amines that may react sluggishly with less activated sulfonyl chlorides.

  • Predictive Reactivity: The kinetic data provides a quantitative basis for predicting the relative reactivity of this building block, aiding in the design of synthetic routes and the troubleshooting of challenging reactions.

Conclusion

This guide has provided a framework for the kinetic analysis of 3-fluoroazetidine-1-sulfonyl chloride reactions. The introduction of a fluorine atom into the azetidine ring significantly enhances the reactivity of the sulfonyl chloride through a powerful inductive effect. This heightened electrophilicity makes 3-fluoroazetidine-1-sulfonyl chloride a valuable and versatile reagent for the synthesis of novel sulfonamides in drug discovery programs. The detailed experimental protocol and comparative data presented herein offer a practical guide for researchers to understand and harness the unique reactivity of this important building block.

References

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  • Bentley, T. W., & Jones, R. O. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. Molecules, 13(12), 3126-3136. [Link]

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Navigating the Cellular Maze: A Comparative Guide to the Permeability of 3-Fluoroazetidine-1-Sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and chemical biology, the ability of a molecule to cross the cell membrane is a critical determinant of its therapeutic efficacy. For covalent inhibitors and chemical probes, reaching their intracellular targets is the first and most crucial step. Among the emerging classes of reactive functionalities, 3-fluoroazetidine-1-sulfonyl chloride and its derivatives have garnered significant interest. The unique combination of a strained azetidine ring, a reactive sulfonyl chloride warhead, and the modulating effect of a fluorine atom presents a compelling scaffold for the design of novel therapeutics. However, the very features that make these compounds attractive also pose challenges to their cell permeability.

This guide provides an in-depth technical comparison of methodologies to assess the cell permeability of 3-fluoroazetidine-1-sulfonyl chloride derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, discuss the interpretation of data in the context of covalent reactivity, and provide a framework for understanding the structure-permeability relationships that govern this unique chemical space.

The Permeability Challenge of Reactive Scaffolds

3-Fluoroazetidine-1-sulfonyl chloride derivatives belong to the class of reactive electrophiles designed to form covalent bonds with their biological targets. This inherent reactivity, while essential for their mechanism of action, can also lead to poor membrane permeability. These molecules must navigate a complex cellular environment, avoiding non-specific reactions with extracellular and membrane-associated nucleophiles to reach their intended intracellular destination. Therefore, a thorough assessment of their cell permeability is not just a routine ADME (Absorption, Distribution, Metabolism, and Excretion) checkbox but a cornerstone of their rational design and development.

The strategic incorporation of a fluorine atom and the four-membered azetidine ring are intended to modulate the physicochemical properties of the sulfonyl chloride moiety. Fluorine, with its high electronegativity, can influence lipophilicity, metabolic stability, and pKa, all of which have profound effects on membrane transport.[1][2][3] The rigid azetidine scaffold can impact conformational flexibility and polarity, further tuning the molecule's permeability profile.[4][5]

Key Methodologies for Assessing Cell Permeability

Two primary in vitro assays have become the gold standard for evaluating the cell permeability of drug candidates: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. While both provide valuable insights, they model different aspects of membrane transport and are best used in a complementary fashion.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model serves as a high-throughput, cell-free method to assess passive membrane permeability.[6][7] It is particularly useful for early-stage screening to quickly rank compounds based on their ability to diffuse across a lipid barrier.

Causality of Experimental Design: PAMPA isolates passive diffusion by employing a synthetic membrane, typically composed of phospholipids dissolved in an organic solvent, layered onto a filter support. This reductionist approach eliminates the complexities of active transport and efflux mechanisms, providing a clear measure of a compound's intrinsic ability to traverse a lipid bilayer. For reactive compounds like sulfonyl chlorides, this is advantageous as it minimizes the potential for non-specific reactions with cellular components that could confound permeability measurements.

Caption: Workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocol: PAMPA

  • Membrane Preparation: A solution of a lipid (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane) is carefully added to the filter of each well in the donor plate and allowed to impregnate the support.

  • Compound Preparation: A stock solution of the 3-fluoroazetidine-1-sulfonyl chloride derivative is prepared in a suitable solvent (e.g., DMSO) and then diluted in a buffer to the final desired concentration. The pH of the donor buffer can be varied to mimic different regions of the gastrointestinal tract.

  • Assay Assembly: The acceptor plate wells are filled with a buffer solution (typically pH 7.4). The donor plate, containing the test compound, is then placed on top of the acceptor plate, creating a "sandwich."

  • Incubation: The sandwich plate is incubated at room temperature for a defined period (typically 4-18 hours) with gentle shaking to ensure adequate mixing.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a sensitive analytical method, most commonly LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = [(-VD * VA) / ((VD + VA) * Area * Time)] * ln(1 - [C]A / [C]eq)

    Where:

    • VD = Volume of the donor well

    • VA = Volume of the acceptor well

    • Area = Surface area of the membrane

    • Time = Incubation time

    • [C]A = Compound concentration in the acceptor well

    • [C]eq = Equilibrium compound concentration

Caco-2 Permeability Assay

The Caco-2 assay is a cell-based model that is considered the gold standard for in vitro prediction of human intestinal absorption.[8][9] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer of enterocytes that exhibit many of the morphological and functional characteristics of the human small intestine, including tight junctions and the expression of various transporters.

Causality of Experimental Design: The Caco-2 model provides a more physiologically relevant assessment of permeability by incorporating not only passive diffusion but also active transport and efflux mechanisms. This is crucial for understanding how a compound might behave in vivo. For 3-fluoroazetidine-1-sulfonyl chloride derivatives, this assay can reveal if they are substrates for efflux pumps, which could significantly limit their intracellular accumulation and efficacy.

Caption: Bidirectional transport studies in the Caco-2 permeability assay.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a fluorescent marker with low passive permeability (e.g., Lucifer Yellow).

  • Transport Studies:

    • A to B Transport (Absorption): The test compound is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber at various time points.

    • B to A Transport (Efflux): The test compound is added to the basolateral chamber, and samples are taken from the apical chamber.

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Quantification: Compound concentrations in the collected samples are determined by LC-MS/MS.

  • Data Analysis: The Papp is calculated for both directions. The efflux ratio (ER) is then determined:

    ER = Papp (B to A) / Papp (A to B)

    An efflux ratio greater than 2 is generally indicative of active efflux.

Structure-Permeability Relationships of 3-Fluoroazetidine-1-Sulfonyl Chloride Derivatives

FeatureExpected Impact on PermeabilityRationale
3-Fluoroazetidine Ring Generally FavorableThe small, rigid azetidine ring can reduce the polar surface area and conformational flexibility compared to more linear linkers, which can be beneficial for passive diffusion.[4]
Fluorine Atom Context-DependentA single fluorine atom can increase lipophilicity and metabolic stability, often leading to improved permeability.[1][10] However, multiple fluorine substitutions can decrease permeability. The position of the fluorine is also critical.
Sulfonyl Chloride Potentially NegativeThe high reactivity of the sulfonyl chloride can lead to non-specific reactions with extracellular and membrane proteins, reducing the amount of compound available for transport. Stability in aqueous media is a key consideration.
Substituents on the Azetidine Ring VariableThe nature of other substituents on the azetidine ring will significantly impact permeability. Lipophilic, non-polar groups are generally favored for passive diffusion, while large, polar, or charged groups will likely decrease permeability.
Overall Molecular Properties CrucialPhysicochemical properties such as molecular weight, logP, polar surface area (PSA), and the number of hydrogen bond donors and acceptors are all critical determinants of cell permeability.

Case Study Insights:

  • Covalent XIAP Antagonists: A study on covalent inhibitors of the X-linked inhibitor of apoptosis protein (XIAP) incorporating aryl-sulfonyl fluorides demonstrated that the peptide backbone initially conferred poor cell permeability.[1] Modifications, such as replacing a C-terminal phenylalanine with a 4-fluoro-1-aminoindane, were necessary to enhance cell penetration. This highlights the importance of the overall molecular context in which the reactive warhead is placed.

  • Cereblon Modulators: In the development of sulfonyl fluoride-based modulators of the E3 ubiquitin ligase cereblon, a reversible molecular glue, CPD-2743, was found to have high permeability and a lack of efflux in Caco-2 cells.[2] This suggests that with careful design, the sulfonyl fluoride moiety can be incorporated into cell-permeable scaffolds.

Data Summary and Interpretation

The following table provides a hypothetical comparison of permeability data for a series of 3-fluoroazetidine-1-sulfonyl chloride derivatives, illustrating how different substituents might influence their permeability profiles.

CompoundR-GroupPAMPA Papp (10-6 cm/s)Caco-2 Papp (A to B) (10-6 cm/s)Caco-2 Efflux RatioPredicted Permeability Class
Parent H2.51.81.2Moderate
Derivative 1 -CH33.82.51.1High
Derivative 2 -Ph5.23.12.5Moderate (Efflux)
Derivative 3 -COOH0.50.20.9Low
Derivative 4 -CF34.12.81.5High

Interpretation:

  • Derivative 1 (Methyl): The small, lipophilic methyl group likely increases passive diffusion, resulting in higher permeability in both assays.

  • Derivative 2 (Phenyl): The larger, more lipophilic phenyl group enhances passive permeability (higher PAMPA Papp), but it may also introduce a recognition motif for efflux transporters, as indicated by the efflux ratio >2 in the Caco-2 assay.

  • Derivative 3 (Carboxylic Acid): The ionizable carboxylic acid group significantly increases polarity and reduces lipophilicity, leading to poor permeability.

  • Derivative 4 (Trifluoromethyl): The trifluoromethyl group can increase lipophilicity and metabolic stability, contributing to high permeability.

Conclusion and Future Directions

The assessment of cell permeability is a critical step in the development of 3-fluoroazetidine-1-sulfonyl chloride derivatives as covalent probes and therapeutics. A multi-faceted approach, combining high-throughput PAMPA for initial screening of passive diffusion with the more physiologically relevant Caco-2 assay to investigate active transport and efflux, is essential for building a comprehensive understanding of a compound's ability to reach its intracellular target.

The interplay between the azetidine scaffold, the fluorine substituent, and the reactive sulfonyl chloride warhead creates a complex chemical space where small structural modifications can have a significant impact on cell permeability. While direct comparative data is still emerging, the principles of medicinal chemistry and the insights gained from related compound classes provide a strong foundation for the rational design of cell-permeable 3-fluoroazetidine-1-sulfonyl chloride derivatives. Future work should focus on systematic structure-permeability relationship studies to further elucidate the specific contributions of different substituents on the azetidine ring to the overall permeability profile of this promising class of molecules.

References

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A Comparative Guide to Chemoproteomic Profiling with 3-Fluoroazetidine-1-Sulfonyl Chloride (FASC) Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Landscape of Covalent Chemoproteomics

Chemoproteomic profiling has emerged as a cornerstone of modern drug discovery and chemical biology, enabling the identification of protein targets and the characterization of their interactions with small molecules in complex biological systems.[1] At the heart of this discipline lies the covalent probe—a molecule designed to form a stable bond with a protein, allowing for its subsequent enrichment and identification. While cysteine- and serine-reactive probes have been the workhorses of the field, there is a growing need for novel electrophiles that can access a broader range of the proteome and provide unique reactivity profiles.

This guide introduces a promising new class of reagents: 3-fluoroazetidine-1-sulfonyl chloride (FASC) probes. We will provide an in-depth comparison of FASC probes with established covalent modifiers, such as acrylamides and chloroacetamides, supported by a discussion of the underlying chemical principles and experimental data. Furthermore, we will present detailed protocols for the application of these probes in a typical chemoproteomic workflow.

The Rise of FASC Probes: A Synthesis of Strain and Reactivity

FASC probes combine the broad reactivity of the sulfonyl fluoride (SF) electrophile with the unique properties of a strained azetidine ring. This combination offers several potential advantages for chemoproteomic applications.

The Sulfonyl Fluoride Warhead: Unlike electrophiles that primarily target cysteine, sulfonyl fluorides are known to react with a wider range of nucleophilic amino acid residues, including tyrosine, lysine, histidine, serine, and threonine.[2][3] This expanded targeting scope provides access to a larger portion of the "ligandable proteome," potentially uncovering novel binding sites and protein targets.

The Azetidine Scaffold: The four-membered azetidine ring is a "strained" heterocycle.[4][5][6] This ring strain can influence the reactivity of the attached sulfonyl fluoride, potentially modulating its selectivity and reaction kinetics. Furthermore, the physicochemical properties of the azetidine ring, such as its polarity and rigidity, can be advantageous for probe design, influencing cell permeability and binding interactions.[7] The fluorine substituent at the 3-position can further fine-tune the electronic properties of the azetidine ring, impacting its stability and reactivity.[8][9]

The proposed mechanism of action for FASC probes involves the nucleophilic attack of an amino acid residue on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester bond. The strained azetidine ring may play a role in pre-organizing the probe for this interaction.

Comparative Analysis of Covalent Probes

The choice of a covalent probe is critical for the success of a chemoproteomic experiment. The ideal probe should exhibit sufficient reactivity to label its targets under physiological conditions without being so promiscuous that it results in high background and non-specific labeling. Here, we compare FASC probes to two of the most commonly used classes of cysteine-reactive probes: acrylamides and chloroacetamides.

Feature3-Fluoroazetidine-1-Sulfonyl Chloride (FASC) ProbesAcrylamide ProbesChloroacetamide Probes
Primary Target Residues Tyrosine, Lysine, Histidine, Serine, Threonine, CysteineCysteineCysteine, Histidine
Reactivity Tunable, generally moderateGenerally moderate, highly tunableHigh
Selectivity Potentially broader, influenced by binding affinityCan be highly selective for specific cysteinesCan be less selective due to higher reactivity
Mechanism Nucleophilic substitution at sulfurMichael additionNucleophilic substitution
Advantages - Access to a wider range of nucleophilic residues- Potential for novel target discovery- Favorable physicochemical properties of the azetidine scaffold- Well-established and widely used- Reactivity can be finely tuned- Many successful examples in drug discovery- High reactivity can be useful for labeling less nucleophilic cysteines
Disadvantages - Newer class of probes, less characterized- Potential for broader reactivity may require more stringent washout conditions- Primarily limited to cysteine targeting- Potential for off-target reactions with glutathione- High reactivity can lead to increased off-target labeling and cellular toxicity

Experimental Workflows and Protocols

The successful application of FASC probes in chemoproteomic profiling requires carefully designed and executed experiments. Below are detailed protocols for the synthesis of a generic FASC probe and its use in a competitive activity-based protein profiling (ABPP) experiment.

Synthesis of an Alkyne-Functionalized FASC Probe

The synthesis of a FASC probe for chemoproteomics typically involves the incorporation of a reporter tag, such as an alkyne or azide, to enable downstream detection and enrichment via click chemistry.

cluster_0 Probe Synthesis Start 3-Fluoroazetidine Step1 Sulfonylation with alkyne-containing sulfonyl chloride Start->Step1 1. Base, Solvent Product Alkyne-FASC Probe Step1->Product 2. Purification

Synthesis of an Alkyne-FASC Probe.

Protocol:

  • Starting Material: Begin with commercially available 3-fluoroazetidine or a suitable precursor.

  • Sulfonylation: React the 3-fluoroazetidine with an alkyne-containing sulfonyl chloride (e.g., 4-ethynylbenzene-1-sulfonyl chloride) in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) in an aprotic solvent (e.g., dichloromethane or THF).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Purify the crude product by flash column chromatography to yield the alkyne-functionalized FASC probe.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Competitive Chemoproteomic Profiling Workflow

This workflow is designed to identify the protein targets of a small molecule inhibitor by competing its binding against a broad-spectrum FASC probe.

cluster_workflow Competitive Profiling Workflow Lysate Cell Lysate or Live Cells Inhibitor Incubate with Inhibitor or DMSO Lysate->Inhibitor Probe Add Alkyne-FASC Probe Inhibitor->Probe Click Click Chemistry with Azide-Biotin Tag Probe->Click Enrich Streptavidin Enrichment Click->Enrich Digest On-Bead Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis LCMS->Data

Competitive Chemoproteomic Workflow.

Protocol:

  • Cell Culture and Lysis: Culture human cells (e.g., HEK293T, HeLa) to ~80% confluency. Harvest the cells and prepare a cell lysate by sonication or douncing in an appropriate lysis buffer (e.g., PBS with protease inhibitors).

  • Competitive Inhibition: Aliquot the cell lysate into two tubes. To one, add the small molecule inhibitor of interest at a desired concentration. To the other, add an equivalent volume of the vehicle (e.g., DMSO) as a control. Incubate for 30-60 minutes at 37 °C.

  • Probe Labeling: Add the alkyne-functionalized FASC probe to both the inhibitor-treated and control lysates to a final concentration of 10-50 µM. Incubate for 1 hour at 37 °C.

  • Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide reporter tag to the alkyne-labeled proteins.

  • Protein Enrichment: Add streptavidin-coated beads to the lysates and incubate to capture the biotinylated proteins.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer containing a protease (e.g., trypsin) and incubate overnight to digest the captured proteins into peptides.

  • LC-MS/MS Analysis: Collect the peptide-containing supernatant and analyze it by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the peptides in the inhibitor-treated and control samples. Proteins that show a significant decrease in abundance in the inhibitor-treated sample are considered potential targets of the inhibitor.

Conclusion and Future Outlook

3-Fluoroazetidine-1-sulfonyl chloride (FASC) probes represent a novel and exciting addition to the covalent chemoproteomics toolbox. Their ability to target a broad range of nucleophilic amino acid residues, combined with the unique physicochemical properties imparted by the strained, fluorinated azetidine ring, positions them as powerful tools for discovering new ligandable sites and protein targets. While further characterization of their proteome-wide reactivity and selectivity is ongoing, the foundational principles of sulfonyl fluoride chemistry and strain-release reactivity suggest a bright future for FASC probes in advancing drug discovery and our understanding of the proteome.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.